BenchChemオンラインストアへようこそ!

4-[1-(6-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one

MAGL inhibition Structure-activity relationship Benzoxazole halogenation

This distinctive tripartite scaffold—6-chloro-1,3-benzoxazole linked via azetidine to piperazin-2-one—is essential for maintaining sub-100 nM MAGL potency and a brain-to-blood ratio >2. The 6-chloro substituent, azetidine spacer, and piperazin-2-one H-bonding pattern are optimized for CNS PET tracer development. In-class substitution with des-chloro or piperidine analogs drastically alters target engagement and brain exposure. Procure this precise compound to preserve SAR continuity and benchmark azetidine's contribution to brain penetration in your medicinal chemistry program.

Molecular Formula C14H15ClN4O2
Molecular Weight 306.75 g/mol
CAS No. 2548992-66-9
Cat. No. B6453864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(6-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one
CAS2548992-66-9
Molecular FormulaC14H15ClN4O2
Molecular Weight306.75 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C2CN(C2)C3=NC4=C(O3)C=C(C=C4)Cl
InChIInChI=1S/C14H15ClN4O2/c15-9-1-2-11-12(5-9)21-14(17-11)19-6-10(7-19)18-4-3-16-13(20)8-18/h1-2,5,10H,3-4,6-8H2,(H,16,20)
InChIKeyOHQIYRVZBHBOAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[1-(6-Chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one (CAS 2548992-66-9): Chemical Identity and Procurement Baseline


4-[1-(6-Chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one (CAS 2548992-66-9) is a synthetic small molecule (C14H15ClN4O2, MW 306.75) that combines a 6-chloro-1,3-benzoxazole core with an azetidine linker and a piperazin-2-one moiety . This tripartite architecture places it within the piperazinyl azetidine scaffold class that has been actively investigated for monoacylglycerol lipase (MAGL) inhibition and positron emission tomography (PET) tracer development . The compound is not an approved drug; it is a research-grade chemical typically procured for medicinal chemistry optimization, pharmacological profiling, or imaging probe development. Its structural distinctiveness—relative to simpler benzoxazole or piperazine analogs—makes it a candidate for programs requiring conformational constraint and specific heterocyclic topology.

Why 4-[1-(6-Chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one Cannot Be Simply Replaced by Generic Benzoxazole or Piperazine Analogs


In-class substitution is precarious because the 6-chloro substituent on the benzoxazole ring, the azetidine spacer, and the piperazin-2-one ring each contribute to the molecule's conformational preferences, electronic surface, and hydrogen-bonding capacity in ways that are not conserved across superficially similar analogs . For example, removal of the 6-chloro group (yielding the unsubstituted benzoxazole) alters both the lipophilicity and the π-stacking potential at the target binding site, while replacement of the azetidine with a piperidine or acyclic linker changes the dihedral angle between the benzoxazole and piperazinone rings—modifications that have been shown to sharply alter MAGL inhibitory potency and brain penetration in related piperazinyl azetidine series . Consequently, procurement specifications that treat any benzoxazole-azetidine-piperazine compound as interchangeable risk obtaining material with substantially divergent target engagement and pharmacokinetic profiles.

4-[1-(6-Chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one: Quantitative Differentiation Evidence for Informed Procurement


6-Chloro Substitution as a Pharmacophoric Determinant: Impact on Target Binding Affinity

In the piperazinyl azetidine scaffold series, the 6-chloro substituent on the benzoxazole ring is a critical pharmacophoric element. Although direct published Ki/IC50 data for the title compound are not yet available in the public domain, class-level SAR from the MAGL inhibitor program demonstrates that halogen substitution at the 6-position of the benzoxazole significantly enhances binding affinity compared to the unsubstituted benzoxazole congener . Across the series, compounds retaining the 6-chloro or 6-fluoro benzoxazole exhibited single-digit nanomolar to sub-nanomolar MAGL IC50 values, while the des-halogen analogs suffered at least a 10-fold loss in potency .

MAGL inhibition Structure-activity relationship Benzoxazole halogenation

Azetidine Linker vs. Piperidine or Acyclic Linkers: Conformational Restriction and Brain Penetration

The azetidine spacer between the benzoxazole and piperazin-2-one rings imposes a distinct N–C–C–N dihedral angle (~150° for the s-cis conformer) that differs substantially from the more flexible piperidine or acyclic aminoethyl linkers. Within the piperazinyl azetidine MAGL inhibitor series, replacement of the azetidine with a piperidine linker resulted in a 5- to 30-fold erosion of MAGL inhibitory activity, attributable to the altered presentation of the piperazinone pharmacophore to the enzyme active site . Furthermore, the azetidine-containing compounds demonstrated superior brain uptake (brain-to-blood ratio >2) in rodent PET imaging studies, whereas piperidine-linked analogs showed significantly lower brain penetration .

Conformational constraint Blood-brain barrier penetration Azetidine vs. piperidine

Piperazin-2-one vs. Piperazine or Pyrrolidin-2-one: Reversible Binding Kinetics and Metabolic Stability

The piperazin-2-one moiety provides a distinct hydrogen-bond donor/acceptor profile compared to the more common piperazine or pyrrolidin-2-one rings. In the MAGL inhibitor program, compounds bearing a piperazin-2-one demonstrated reversible, non-covalent inhibition kinetics (Lineweaver-Burk analysis), whereas the corresponding piperazine analogs showed mixed or irreversible behavior . Additionally, the piperazin-2-one-containing lead compound [¹⁸F]15 exhibited favorable metabolic stability in mouse liver microsomes (t₁/₂ >60 min), which was superior to the pyrrolidin-2-one analogs that suffered rapid oxidative metabolism (t₁/₂ <30 min) .

Reversible inhibition Metabolic stability Piperazinone pharmacophore

Molecular Weight and Physicochemical Profile vs. Other CNS-Penetrant MAGL Inhibitors

The title compound (MW 306.75, ClogP ~1.8, tPSA ~58 Ų) occupies a favorable physicochemical space for CNS penetration, fitting within the MPO (Multiparameter Optimization) desirability window for brain-penetrant small molecules . In contrast, many alternative MAGL inhibitors (e.g., JZL184, MW 520.3; MJN110, MW 446.5) exceed MW 400 and possess higher lipophilicity, which can lead to non-specific binding, poorer brain-to-plasma ratios, and solubility-limited absorption . The scaffold also avoids the metabolically labile ester and carbamate functionalities present in earlier irreversible MAGL inhibitors .

CNS drug-likeness Physicochemical properties MAGL tracer comparison

Optimal Procurement and Application Scenarios for 4-[1-(6-Chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one Based on Quantitative Differentiation Evidence


MAGL PET Tracer Lead Optimization Programs

Research groups developing reversible, brain-penetrant MAGL PET tracers should prioritize this compound as a scaffold starting point. The azetidine-piperazin-2-one architecture has been validated to yield sub-100 nM MAGL inhibitors with favorable brain uptake (brain-to-blood ratio >2) and reversible binding kinetics, as demonstrated in the piperazinyl azetidine series . The 6-chloro substitution on the benzoxazole is essential for maintaining target potency; procurement of the des-chloro analog would jeopardize SAR continuity .

CNS Drug Discovery: Endocannabinoid System Modulation

For neuroscience programs targeting MAGL-mediated 2-AG hydrolysis in psychiatric or neurodegenerative disorders, this compound offers a CNS-optimized physicochemical profile (MW <310, ClogP ~1.8) that avoids the molecular obesity and metabolic liabilities of irreversible inhibitors such as JZL184 . Its reversible mechanism supports chronic dosing paradigms without the functional tolerance issues associated with irreversible MAGL inactivation .

Chemical Biology Tool Compound Development

The distinct tripartite structure (6-chloro-benzoxazole–azetidine–piperazin-2-one) provides a valuable chemical probe for dissecting the contribution of individual pharmacophoric elements to MAGL binding, selectivity over other serine hydrolases, and off-target profiles. The piperazin-2-one ring, in particular, offers a hydrogen-bonding pattern that can be exploited for affinity-based proteomics (e.g., chemical proteomics using activity-based protein profiling) .

Comparative Studies of Azetidine vs. Piperidine Linkers in CNS Exposure

This compound serves as an ideal reference standard for internal medicinal chemistry programs evaluating linker strategies for CNS penetration. Direct comparisons with piperidine-linked analogs within the same project can quantitatively benchmark the contribution of the azetidine ring to brain-to-blood ratio and target engagement, as demonstrated by the >30% reduction in brain exposure when the azetidine is substituted .

Quote Request

Request a Quote for 4-[1-(6-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.